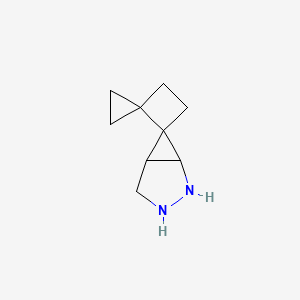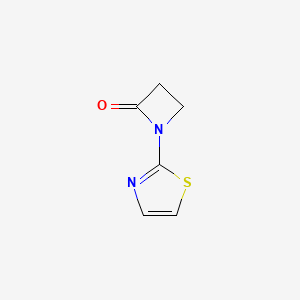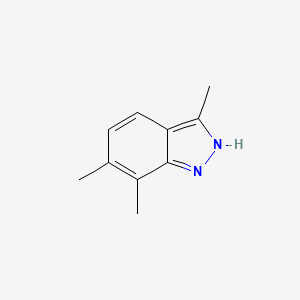![molecular formula C6H7N5 B11921363 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11921363.png)
3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a kinase inhibitor. The structure of this compound consists of a pyrazole ring fused to a pyrimidine ring, with a methyl group at the 3-position and an amino group at the 6-position.
准备方法
The synthesis of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-methyl-1H-pyrazole-5-carboxamide with formamide in the presence of a catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrazolopyrimidine ring system.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
化学反应分析
3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The amino group at the 6-position can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions used but generally include a variety of substituted pyrazolopyrimidine derivatives.
科学研究应用
3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: Due to its kinase inhibitory activity, it is explored as a potential therapeutic agent for the treatment of cancer and other diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of signaling pathways that are crucial for cell proliferation and survival. This inhibition can induce apoptosis in cancer cells and halt tumor growth.
相似化合物的比较
3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Lacks the methyl group at the 3-position.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Contains an additional triazole ring.
1-Methyl-3-naphthalen-2-yl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Contains a naphthalene moiety.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs.
属性
分子式 |
C6H7N5 |
|---|---|
分子量 |
149.15 g/mol |
IUPAC 名称 |
3-methyl-2H-pyrazolo[3,4-d]pyrimidin-6-amine |
InChI |
InChI=1S/C6H7N5/c1-3-4-2-8-6(7)9-5(4)11-10-3/h2H,1H3,(H3,7,8,9,10,11) |
InChI 键 |
ZQUUJAWEPOSJSF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=NC(=NC2=NN1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1',2'-Dihydrospiro[cyclopropane-1,3'-pyrrolo[3,2-C]pyridine]](/img/structure/B11921305.png)
![4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B11921324.png)
![Pyrazolo[1,5-a]pyridine-3,4-diamine](/img/structure/B11921330.png)


![Spiro[4.5]dec-9-EN-7-OL](/img/structure/B11921339.png)
![Isothiazolo[4,5-b]pyrazin-3-amine](/img/structure/B11921341.png)

![Imidazo[1,2-A]pyridine-2,3-dione](/img/structure/B11921358.png)
![1-(1H-Pyrazolo[3,4-b]pyridin-4-yl)ethanone](/img/structure/B11921359.png)

